molecular formula C16H21N5O2 B2589155 4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2320889-56-1

4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2589155
CAS No.: 2320889-56-1
M. Wt: 315.377
InChI Key: ZOOMCQAGIMNYOD-UHFFFAOYSA-N
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Description

Structural Features:
This compound features a pyrimidine core substituted with a methoxy group at position 4 and a piperidin-1-yl group at position 2. The piperidine ring is further modified with a methyloxy linker to a 6-methylpyridazine substituent. This structure combines a heterocyclic pyrimidine backbone with a pyridazine-piperidine side chain, which may enhance binding to biological targets such as enzymes or receptors involved in inflammation or infectious diseases .

Synthetic Relevance: Compounds with pyrimidine and pyridazine moieties are prominent in drug design due to their ability to mimic nucleobases and modulate protein interactions.

Properties

IUPAC Name

3-[[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-12-3-4-15(20-19-12)23-11-13-6-9-21(10-7-13)16-17-8-5-14(18-16)22-2/h3-5,8,13H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOMCQAGIMNYOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the methoxy group and the piperidinyl group. The final step involves the etherification reaction to link the methylpyridazinyl moiety to the piperidinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Pyrimidine Derivatives

The following table summarizes key structural and functional differences between the target compound and related pyrimidine-based derivatives:

Compound Name Core Structure Substituents/Modifications Biological Activity/Use Reference
4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine Pyrimidine 4-OCH₃; 2-(piperidinyl-methyloxy-6-methylpyridazine) Not explicitly reported (research phase)
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione 6-(piperidinyl-methyl); 4-phenoxy Anti-mycobacterial (tuberculosis)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 2-Aminopyrimidine 4-CH₃; 6-piperidinyl Crystal structure studied for drug design
Mepirizole (4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine) Pyrimidine 4-OCH₃; 2-pyrazole; 6-CH₃ Anti-inflammatory, analgesic
4-(Methoxymethyl)-2-phenyl-6-(piperidin-1-yl)pyrimidine Pyrimidine 4-CH₂OCH₃; 2-phenyl; 6-piperidinyl Laboratory research (no clinical use)

Key Observations :

  • Substituent Positioning: The 2-aminopyrimidine analogue () lacks the pyridazine substituent but retains piperidine at position 6, highlighting the importance of substitution patterns in biological activity.
  • Linker Flexibility : The methyloxy linker in the target compound contrasts with the rigid phenyl group in Mepirizole (), suggesting divergent pharmacokinetic profiles.

Piperidine-Linked Heterocycles

  • Pyridazine vs.
  • Piperidine Modifications : Piperidine rings substituted with methyloxy groups (e.g., ’s tetrahydropyrimidinedione derivative) demonstrate improved solubility over unmodified piperidines, a critical factor in drug bioavailability .

Pharmacological Implications

  • Anti-Infective Potential: The phenoxy-piperidine group in ’s pyrimidinedione derivative shows efficacy against Mycobacterium tuberculosis, suggesting that similar substituents in the target compound could be explored for anti-infective applications .
  • SAR Insights: Studies on 2-aminopyrimidine derivatives () reveal that substituents at the 4-position (e.g., methylpiperazine) significantly influence binding to kinase targets, implying that the 4-methoxy group in the target compound may similarly modulate activity .

Research Findings and Data

Comparative Bioactivity

  • Anti-inflammatory Activity : Mepirizole’s pyrazole substituent () is associated with cyclooxygenase inhibition, whereas the pyridazine group in the target compound may target alternative pathways (e.g., phosphodiesterases) .
  • Solubility and Permeability : The methoxymethyl group in ’s derivative enhances aqueous solubility compared to the target compound’s methoxy group, suggesting trade-offs between lipophilicity and bioavailability .

Biological Activity

4-Methoxy-2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a pyrimidine core and a piperidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. It possesses a molecular formula of C15H20N4O2 and a molecular weight of approximately 288.35 g/mol. The structural features include:

  • Pyrimidine Ring : Contributes to the compound's stability and potential interactions with biological targets.
  • Piperidine Ring : Known for its role in enhancing solubility and bioavailability.
  • Methoxy Group : May influence the compound's electronic properties and interaction with enzymes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, modulating their activity and leading to altered cellular responses.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could protect cells from oxidative stress.

Antitumor Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including those with piperidine substitutions, exhibit significant antitumor effects. For instance, compounds similar in structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Study ReferenceCell LineIC50 (µM)Mechanism
A43115Apoptosis induction
MPM Cells10ERK pathway inhibition

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural components may enhance its ability to penetrate bacterial cell walls, leading to effective bacterial inhibition.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies

  • Antitumor Efficacy in Xenograft Models : A study demonstrated that a similar pyrimidine derivative significantly reduced tumor growth in xenograft models when administered at doses of 160 mg/kg BID. The mechanism involved modulation of the MAPK signaling pathway, crucial for cancer cell survival .
  • Inhibition of Hyaluronic Acid Synthesis : Research involving related compounds indicated that they could diminish pro-inflammatory responses in articular chondrocytes, suggesting potential applications in treating inflammatory diseases .

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